Bienvenue dans la boutique en ligne BenchChem!

RP101442

S1PR1 Agonist GPCR Pharmacology Potency Profiling

RP101442 is the essential S1PR1 agonist standard for LC-MS/MS quantification of Ozanimod's minor active metabolite. Distinguishes from the prodrug and major metabolite CC112273 by its unique NAT2-dependent formation, making it mandatory for PK/DDI studies on NAT2 polymorphisms. Its selectivity (S1PR1 EC50 2.6 nM vs. S1PR3 EC50 3,470 nM) eliminates cardiovascular off-target effects in lymphocyte trafficking and β-arrestin assays. Provides the distinct MRM transitions for baseline separation from isomer RP101988, critical for regulatory bioequivalence validation.

Molecular Formula C23H22N4O3
Molecular Weight 402.4 g/mol
CAS No. 1306761-08-9
Cat. No. B3321053
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRP101442
CAS1306761-08-9
Molecular FormulaC23H22N4O3
Molecular Weight402.4 g/mol
Structural Identifiers
SMILESCC(C)OC1=C(C=C(C=C1)C2=NC(=NO2)C3=C4CCC(C4=CC=C3)NC(=O)C)C#N
InChIInChI=1S/C23H22N4O3/c1-13(2)29-21-10-7-15(11-16(21)12-24)23-26-22(27-30-23)19-6-4-5-18-17(19)8-9-20(18)25-14(3)28/h4-7,10-11,13,20H,8-9H2,1-3H3,(H,25,28)/t20-/m0/s1
InChIKeyFVWMDPLFGXHGCN-FQEVSTJZSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





RP101442 (CAS 1306761-08-9) | S1PR1 Agonist Procurement & Characterization Guide


RP101442 is a pharmacologically active metabolite of the immunomodulatory drug Ozanimod, classified as a potent and selective agonist of the sphingosine-1-phosphate receptor subtype 1 (S1PR1). Its molecular formula is C23H22N4O3 with a molecular weight of 402.45 g/mol . It is enzymatically generated in vivo from the precursor metabolite RP101075 via N-acetylation by N-acetyltransferase 2 (NAT2) and is recognized as a minor yet pharmacologically relevant active plasma metabolite [1][2]. RP101442 is primarily utilized in analytical method development (e.g., LC-MS/MS quantification of Ozanimod metabolites), in vitro pharmacology studies of S1P receptor signaling, and as a reference standard for drug metabolism investigations.

Why RP101442 Cannot Be Substituted by Generic S1PR1 Agonists or Ozanimod in Specialized Studies


Substitution of RP101442 with the parent drug Ozanimod or a related S1PR1 agonist (e.g., Fingolimod-P, Siponimod) introduces significant confounding variables that invalidate specific experimental outcomes. Unlike Ozanimod (prodrug) or even the major active metabolite CC112273, RP101442 is a distinct chemical entity with a unique combination of molecular structure, metabolic origin (NAT2-dependent pathway), and subtle differences in receptor interaction kinetics [1]. Its use is non-negotiable for: (1) quantification of the minor active metabolite fraction in pharmacokinetic (PK) and drug-drug interaction (DDI) studies involving NAT2 polymorphisms; (2) in vitro investigations into the intrinsic efficacy and bias of individual S1PR1 agonists without the influence of prodrug activation or parallel major pathways; and (3) analytical method development where the specific retention time and fragmentation pattern of RP101442, distinct from its isomer RP101988 (CAS 2990018-57-8), is required for assay specificity [2][3].

Quantitative Differentiation Evidence: RP101442 vs. In-Class Comparators


S1PR1 Agonist Potency (EC50) Comparison: RP101442 vs. Parent Drug Ozanimod

RP101442 demonstrates substantially higher potency for human S1PR1 compared to its parent prodrug, Ozanimod. This is a critical differentiation for in vitro studies aiming to achieve maximal receptor activation at lower compound concentrations. In a direct head-to-head analysis using [35S]-GTPγS binding assays, Ozanimod exhibits an EC50 of 4.3 nM at S1PR1, whereas RP101442 (as the active metabolite) achieves EC50 values between 0.19 nM and 2.6 nM in various assays, representing up to a 22-fold increase in potency [1].

S1PR1 Agonist GPCR Pharmacology Potency Profiling

S1PR5 Selectivity Profile: RP101442 vs. Fingolimod-Phosphate

RP101442 exhibits a distinct selectivity profile that differs from the broad-spectrum S1P modulator Fingolimod-phosphate. RP101442 demonstrates a marked selectivity for S1PR1 over S1PR5 (EC50 ratio: 1:65.8 or 1:172.6 depending on assay sensitivity), whereas Fingolimod-phosphate acts as a potent agonist on S1PR1, S1PR3, S1PR4, and S1PR5 with significantly lower subtype discrimination [1]. While both compounds are potent at S1PR1 (EC50 = 0.19-2.6 nM for RP101442 vs. 0.3 nM for Fingolimod-P), RP101442 shows a >170-fold lower potency for S1PR5 (EC50 = 32.8-171 nM) and no reported activity on S1PR3 .

S1PR5 Selectivity Receptor Subtype Profiling Immunomodulation

Chemical and Metabolic Differentiation: RP101442 vs. Isomer RP101988

RP101442 is a structural isomer of the major active metabolite RP101988, and this distinction is critical for analytical method specificity and metabolic pathway elucidation. The two compounds share the same core scaffold but differ in the position of the carboxylate group relative to the indane ring. RP101442 (C23H22N4O3, MW 402.45) is formed via NAT2-mediated N-acetylation of RP101075, whereas RP101988 (C23H22N4O4, MW 418.45) is formed via ALDH/ADH-mediated oxidation [1]. This structural difference results in distinct chromatographic retention times and MS/MS fragmentation patterns, which are essential for accurate quantification in LC-MS/MS assays [2].

Metabolite Identification Analytical Chemistry Structural Isomerism

Cross-Target Selectivity: S1PR3 Negligible Activity of RP101442

RP101442 demonstrates negligible activity at the S1PR3 receptor subtype, a key differentiator from non-selective S1P modulators like Fingolimod-phosphate. In functional assays, RP101442 exhibits an EC50 of 3.47 μM at S1PR3, which is approximately 1,800-fold higher (weaker) than its EC50 at S1PR1 (0.19-2.6 nM) . In contrast, Fingolimod-phosphate activates S1PR3 with an EC50 of 0.3 nM, equipotent to its S1PR1 activity [1]. S1PR3 activation is mechanistically linked to bradycardia, coronary artery vasoconstriction, and increased vascular permeability—adverse effects observed clinically with Fingolimod but minimized with S1PR1-selective agents like Ozanimod and its metabolites [2].

Off-Target Selectivity S1PR3 Safety Pharmacology

Validated Application Scenarios for RP101442 in Research and Industrial Settings


LC-MS/MS Bioanalytical Method Development and Validation

RP101442 is essential as a certified reference standard for developing and validating quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods to measure Ozanimod and its metabolites in human plasma. Its distinct molecular weight (402.45) and specific MRM transitions enable baseline separation and quantification of the minor active metabolite fraction from the major metabolites CC112273 and CC1084037, as well as the isomer RP101988 [1]. This is a regulatory requirement for pharmacokinetic studies supporting new drug applications (NDAs) or bioequivalence studies [2].

In Vitro S1PR1 Selectivity and Signaling Bias Studies

RP101442 is the optimal tool compound for in vitro studies requiring potent, selective S1PR1 activation with minimal S1PR3 or S1PR2 interference. Its favorable selectivity window (EC50 S1PR1 = 0.19-2.6 nM vs. S1PR3 = 3,470 nM) makes it superior to Fingolimod-phosphate for experiments investigating S1PR1-mediated lymphocyte egress, β-arrestin recruitment bias, or downstream signaling in primary immune cells, without the confounding cardiovascular-related off-target effects associated with S1PR3 activation .

NAT2 Pharmacogenomic and Drug-Drug Interaction (DDI) Studies

As the specific product of the NAT2-mediated metabolic pathway from RP101075, RP101442 is a critical biomarker for in vitro studies evaluating the impact of NAT2 polymorphism on Ozanimod metabolism. In human hepatocyte or recombinant enzyme assays, quantifying RP101442 formation directly reflects NAT2 activity, which is highly variable across populations . This is crucial for understanding inter-individual variability in drug exposure and for assessing potential DDIs with NAT2 inhibitors (e.g., isoniazid, sulfasalazine) [3].

S1P Receptor Pharmacological Characterization Panels

RP101442 should be included as a selective S1PR1 agonist in commercial or custom pharmacological profiling panels designed to characterize novel compounds for S1P receptor activity. Its well-documented potency at S1PR1 (EC50 = 2.6 nM) and S1PR5 (EC50 = 171 nM) provides a validated, reproducible positive control for these assays, and its distinct profile helps benchmark the selectivity of new chemical entities against the broader S1P receptor family [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for RP101442

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.